molecular formula C18H23N3O5 B5203876 ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate

ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate

Cat. No. B5203876
M. Wt: 361.4 g/mol
InChI Key: KPFXXQXUZLKHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazinecarboxylate family, which has been shown to have a range of biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 involves its binding to the sigma-1 receptor. This binding leads to the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 can protect cells from oxidative stress and apoptosis. It has also been shown to modulate the activity of immune cells, including T cells and macrophages. In vivo studies have demonstrated that ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 can reduce pain and inflammation in animal models of neuropathic pain and arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor. Additionally, ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 has been shown to have a good safety profile in animal studies. However, one limitation of using ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014. One area of interest is the potential use of ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 and its effects on various biological systems. Finally, the development of more soluble analogs of ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 may improve its utility as a tool compound in scientific research.

Synthesis Methods

The synthesis of ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 involves the reaction of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid with ethyl piperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 has been studied for its potential use as a tool compound in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of biological processes including cell survival, neuroprotection, and pain modulation. ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate 281014 has been used to study the function of the sigma-1 receptor in various biological systems, including the nervous system, immune system, and cardiovascular system.

properties

IUPAC Name

ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-3-26-18(24)20-10-8-19(9-11-20)15-12-16(22)21(17(15)23)13-4-6-14(25-2)7-5-13/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXXQXUZLKHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.